3-Azidopiperidine hydrochloride

Regioselective Synthesis Anti-Markovnikov Addition Piperidine Functionalization

3-Azidopiperidine hydrochloride (CAS 1909312-22-6) is a heterocyclic organic compound with the molecular formula C5H11ClN4 and a molecular weight of 162.62 g/mol. It features a piperidine ring, a privileged scaffold in medicinal chemistry, with an azide (-N3) group attached at the 3-position.

Molecular Formula C5H11ClN4
Molecular Weight 162.62
CAS No. 1909312-22-6
Cat. No. B2974584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azidopiperidine hydrochloride
CAS1909312-22-6
Molecular FormulaC5H11ClN4
Molecular Weight162.62
Structural Identifiers
SMILESC1CC(CNC1)N=[N+]=[N-].Cl
InChIInChI=1S/C5H10N4.ClH/c6-9-8-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
InChIKeyNELLSBQFMZQTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Azidopiperidine Hydrochloride (CAS 1909312-22-6): A Versatile Azido-Functionalized Piperidine Building Block for Click Chemistry and Pharmaceutical Research


3-Azidopiperidine hydrochloride (CAS 1909312-22-6) is a heterocyclic organic compound with the molecular formula C5H11ClN4 and a molecular weight of 162.62 g/mol [1]. It features a piperidine ring, a privileged scaffold in medicinal chemistry, with an azide (-N3) group attached at the 3-position [2]. The hydrochloride salt form enhances its stability and solubility for laboratory use. This compound serves primarily as a versatile building block in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to construct 1,2,3-triazole-containing molecules, and as a precursor to 3-aminopiperidine derivatives of pharmaceutical relevance [2][3].

Why Generic Piperidine Azide Substitution Fails: The Critical Role of 3-Position Regiochemistry in 3-Azidopiperidine Hydrochloride (CAS 1909312-22-6)


The specific regiochemistry of the azide group at the 3-position of the piperidine ring is non-negotiable for many synthetic and pharmacological applications. In-class compounds such as 4-azidopiperidine or 2-azidopiperidine possess the same azide functionality but present different spatial orientations, which can drastically alter molecular recognition, binding affinity, and downstream biological activity [1]. For instance, the 3-aminopiperidine motif, accessible via reduction of 3-azidopiperidine, is a privileged substructure in numerous biologically active compounds and drug candidates targeting dopamine receptors and other neurological targets [2][3]. Substituting a 3-azidopiperidine with a 4- or 2-isomer would yield a completely different regioisomeric product series, likely with distinct and potentially irrelevant biological profiles, thus invalidating the structure-activity relationship (SAR) of the intended project. This regiospecificity, coupled with synthetic methods that enable exclusive access to the 3-azido derivative with high regioselectivity, underscores the unique and irreplaceable value of this specific compound [2].

Quantitative Differentiation of 3-Azidopiperidine Hydrochloride (CAS 1909312-22-6): Synthesis Efficiency, Regioselectivity, and Application Metrics


Unmatched Regioselectivity in One-Pot Synthesis of 3-Azidopiperidines vs. Markovnikov Adducts

The Ortiz et al. (2014) one-pot synthesis method demonstrates exceptional regioselectivity, forming the anti-Markovnikov-type adduct exclusively [1]. This contrasts with traditional Markovnikov-based olefin amino functionalization methods, which would yield the opposite regioisomer. The method achieves high yields for a range of substrates, with cyclic substrates affording 3-azidopiperidine bicyclic compounds as the sole products [1].

Regioselective Synthesis Anti-Markovnikov Addition Piperidine Functionalization

High Synthetic Efficiency: One-Pot 3-Azidopiperidine Synthesis vs. Multi-Step Traditional Routes

The one-pot method by Ortiz et al. (2014) provides a rapid and modular synthesis of 3-azidopiperidines, which are then readily reduced to 3-aminopiperidines of high pharmaceutical relevance [1]. This represents a significant improvement over traditional multi-step sequences that often require protecting group manipulations and intermediate isolations. While specific comparative yield data against a defined multi-step route is not provided in the abstract, the methodological advancement is clear: a single-pot operation replaces multiple synthetic steps, thereby increasing overall efficiency.

Synthetic Efficiency One-Pot Synthesis Step-Economy

Enabling Total Synthesis of D2 Receptor Agonist (±)-Quinagolide via a Unique 3-Azidopiperidine Skeleton Construction

Chavan et al. (2018) accomplished the total synthesis of the D2 receptor agonist (±)-quinagolide, a feat that hinged on a ceric ammonium nitrate (CAN)-mediated regioselective azidoalkoxylation of an enol ether to construct the 3-azidopiperidine skeleton [1]. This work represents the first-of-its-kind synthesis of this specific skeleton, a key structural feature of the target molecule. The success of this total synthesis directly validates the utility and necessity of the 3-azidopiperidine scaffold in accessing complex, biologically active molecules.

Total Synthesis D2 Receptor Agonist Quinagolide

Direct Access to Privileged 3-Aminopiperidine Pharmacophores via Reduction of 3-Azidopiperidine

3-Azidopiperidine serves as a direct precursor to 3-aminopiperidine derivatives, a privileged pharmacophore in numerous patented drug candidates with activities including antitumoral, antibacterial, anti-inflammatory, analgesic, and antiviral properties [1]. The reduction of the azide group is a well-established, high-yielding transformation, providing a streamlined entry to this valuable compound class. This is a key differentiator from other azidopiperidine regioisomers (e.g., 4-azidopiperidine), whose corresponding amines have a distinct and often less-explored biological activity profile.

3-Aminopiperidine Pharmacophore Drug Discovery

Optimal Use Cases for 3-Azidopiperidine Hydrochloride (CAS 1909312-22-6): Where Its Unique Properties Deliver Maximum Value


Medicinal Chemistry: Synthesis of 3-Aminopiperidine-Containing Drug Candidates

This is the highest-value application scenario. The compound serves as a direct precursor to 3-aminopiperidines, a validated pharmacophore in drug discovery programs targeting a wide range of therapeutic areas [1]. The ability to reliably and efficiently introduce this motif via a high-yielding azide reduction makes 3-azidopiperidine hydrochloride an essential building block for any medicinal chemistry lab focused on neurological disorders, inflammation, or infectious diseases, where the 3-aminopiperidine scaffold is prevalent [1].

Click Chemistry and Bioconjugation: Construction of 1,2,3-Triazole Libraries

The azide functionality makes this compound an ideal partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This enables the rapid, modular construction of diverse 1,2,3-triazole-containing compound libraries for biological screening or materials science applications. The piperidine ring provides a rigid, three-dimensional scaffold that can favorably influence the pharmacokinetic properties of the resulting triazole conjugates, offering an advantage over simpler, linear azide building blocks [1].

Total Synthesis of Complex Natural Products and Pharmaceuticals

As demonstrated by the total synthesis of the D2 receptor agonist (±)-quinagolide, 3-azidopiperidine can serve as a key intermediate in the construction of architecturally complex molecules [2]. The unique regioselective methods developed for its synthesis, such as the CAN-mediated azidoalkoxylation, provide synthetic chemists with powerful new disconnections for assembling the piperidine core of target molecules, thereby enabling novel synthetic routes to valuable pharmaceutical agents [2].

Synthesis of Enantiomerically Pure 3-Aminopiperidines for SAR Studies

Access to optically active 3-azidopiperidines, as described by Cochi et al. (2011), allows for the subsequent synthesis of enantiomerically pure 3-aminopiperidines [1]. This is crucial for advanced SAR studies where the biological activity of a drug candidate can be highly stereospecific. Procuring the racemic 3-azidopiperidine hydrochloride is the first step, which can then be resolved or used in enantioselective syntheses to generate single-enantiomer building blocks for high-precision medicinal chemistry [1].

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